2-Bromo-3,4-dichloro-1-fluorobenzene
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Overview
Description
2-Bromo-3,4-dichloro-1-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3,4-dichloro-1-fluorobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is especially stable due to its aromaticity .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves the formation of a sigma-bond between the electrophile (this compound) and the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This could potentially alter the function of the target molecule, depending on the nature of the substitution.
Biochemical Analysis
Biochemical Properties
2-Bromo-3,4-dichloro-1-fluorobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between this compound and these enzymes often involve halogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it may impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by forming stable complexes with the heme group . This interaction can result in changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of dosage considerations in experimental designs.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. For instance, it may be transported by organic anion transporters in the liver and kidneys . These interactions can influence the localization and accumulation of this compound in different tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,4-dichloro-1-fluorobenzene typically involves halogenation reactions. One common method includes the bromination of 3,4-dichloro-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions followed by bromination is a common approach. This method offers advantages such as reduced side reactions, improved safety, and energy efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-dichloro-1-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine, chlorine, or fluorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents are used in the presence of catalysts like iron or aluminum halides.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds .
Scientific Research Applications
2-Bromo-3,4-dichloro-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated benzene derivatives’ effects on biological systems.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Bromo-2,5-dichloro-3-fluorobenzene
- 2-Bromo-1,4-dichlorobenzene
- 3,5-Dichloro-4-fluorobromobenzene
Comparison: 2-Bromo-3,4-dichloro-1-fluorobenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity in substitution reactions and varying degrees of stability under different conditions .
Properties
IUPAC Name |
3-bromo-1,2-dichloro-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDJVKZJQRLAPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742864 |
Source
|
Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-91-5 |
Source
|
Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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